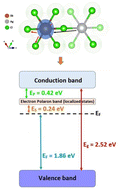Interpretation of dielectric behavior and polaron hopping in lead-free antimony-based double perovskite
RSC Advances Pub Date: 2023-11-28 DOI: 10.1039/D3RA05857C
Abstract
Lately, double perovskite materials have become well-known in the commercialization area owing to their potential use in optoelectronic applications. Here, double perovskite Cs2AgSbCl6 single crystals (SCs) with cubic crystal structure and Fm![[3 with combining macron]](https://www.rsc.org/images/entities/char_0033_0304.gif) m space group were successfully synthesized via the slow cooling technique. This paper investigates the dielectric relaxation and charge transfer mechanism within Cs2AgSbCl6 using electrochemical impedance spectroscopy (EIS) in the 273–393 K temperature range under light. The dielectric response in Cs2AgSbCl6 has been explained by the space charge polarization and the ionic motion. The ε′(ω) study at different temperatures shows a remarkable frequency transition at which dε′/dT changes from a positive to a negative coefficient. Based on Stevels approach, the density of traps diminishes with the temperature increase, which improved conduction. However, this approach proves the polaronic conduction in Cs2AgSbCl6. 0.42 and 0.21 eV are the binding (Ep) and polaron hopping (WH) energy values, respectively. Contrary to free-charge carrier motion, polaron hopping was proposed as the principal conduction process since the ambient-temperature thermal energy was lower than Ep. Moreover, the analysis of M′′(ω) and −Z′′(ω) as a function of temperature shows the thermally-activated relaxation from the non-Debye to Debye type model in Cs2AgSbCl6. This scientific research offers an essential understanding of the dielectric relaxation behavior, which is required for improving dielectric switches. Also, this paper provides a deep insight into the conduction mechanism within double perovskite materials.
m space group were successfully synthesized via the slow cooling technique. This paper investigates the dielectric relaxation and charge transfer mechanism within Cs2AgSbCl6 using electrochemical impedance spectroscopy (EIS) in the 273–393 K temperature range under light. The dielectric response in Cs2AgSbCl6 has been explained by the space charge polarization and the ionic motion. The ε′(ω) study at different temperatures shows a remarkable frequency transition at which dε′/dT changes from a positive to a negative coefficient. Based on Stevels approach, the density of traps diminishes with the temperature increase, which improved conduction. However, this approach proves the polaronic conduction in Cs2AgSbCl6. 0.42 and 0.21 eV are the binding (Ep) and polaron hopping (WH) energy values, respectively. Contrary to free-charge carrier motion, polaron hopping was proposed as the principal conduction process since the ambient-temperature thermal energy was lower than Ep. Moreover, the analysis of M′′(ω) and −Z′′(ω) as a function of temperature shows the thermally-activated relaxation from the non-Debye to Debye type model in Cs2AgSbCl6. This scientific research offers an essential understanding of the dielectric relaxation behavior, which is required for improving dielectric switches. Also, this paper provides a deep insight into the conduction mechanism within double perovskite materials.


Recommended Literature
- [1] Comparison of atomic emission spectrometric data obtained for aluminium standard samples of different origin
- [2] On the signature of the hydrophobic effect at a single molecule level
- [3] Determination of halofuginone hydrobromide in medicated animal feeds
- [4] Self-assembled d-arginine derivatives based on click chemical reactions for intracellular codelivery of antigens and adjuvants for potential immunotherapy†
- [5] Inside front cover
- [6] Structural variations in metal complexes of a tertiary α-hydroxyoxime†
- [7] Chemical kinetics of H-abstractions from dimethyl amine by H, CH3, OH, and HO2 radicals with multi-structural torsional anharmonicity†
- [8] Synthesis and optical–electrochemical gas sensing applications of Ni-doped LiFePO4 nano-particles†
- [9] Deep ultraviolet optical limiting materials: 2D Ti3C2 and Ti3AlC2 nanosheets†
- [10] Effects of geminal methyl groups on the tunnelling rates in the ring opening of cyclopropylcarbinyl radical at cryogenic temperature†‡

Journal Name:RSC Advances
Research Products
-
CAS no.: 1596-13-0
-
CAS no.: 119823-35-7
-
CAS no.: 131864-71-6









